molecular formula C9H4BrF2NO2 B1409640 4-Bromo-5-cyano-2-(difluoromethyl)benzoic acid CAS No. 1805018-79-4

4-Bromo-5-cyano-2-(difluoromethyl)benzoic acid

Cat. No.: B1409640
CAS No.: 1805018-79-4
M. Wt: 276.03 g/mol
InChI Key: AXLMYOHTLIMWNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-5-cyano-2-(difluoromethyl)benzoic acid is a chemical compound with the molecular formula C9H4BrF2NO2 It is a derivative of benzoic acid, characterized by the presence of bromine, cyano, and difluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-cyano-2-(difluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-cyano-2-(difluoromethyl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and others.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acids, while reduction reactions can produce amines .

Scientific Research Applications

4-Bromo-5-cyano-2-(difluoromethyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-5-cyano-2-(difluoromethyl)benzoic acid involves its interaction with specific molecular targets. The presence of the bromine, cyano, and difluoromethyl groups can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2,5-difluorobenzoic acid
  • 5-Bromo-2-cyano-4-(difluoromethyl)benzoic acid
  • 2-Bromo-5-cyano-4-(difluoromethyl)benzoic acid

Uniqueness

4-Bromo-5-cyano-2-(difluoromethyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both cyano and difluoromethyl groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Properties

IUPAC Name

4-bromo-5-cyano-2-(difluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF2NO2/c10-7-2-5(8(11)12)6(9(14)15)1-4(7)3-13/h1-2,8H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXLMYOHTLIMWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)C(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-5-cyano-2-(difluoromethyl)benzoic acid
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Reactant of Route 6
4-Bromo-5-cyano-2-(difluoromethyl)benzoic acid

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